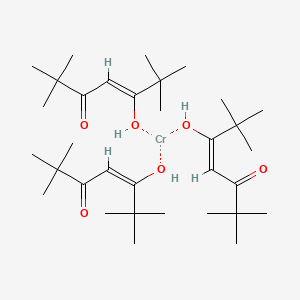

(4E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one--chromium (3/1)

描述

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Cr(TMHD)₃) is a β-diketonate coordination complex where chromium(III) is chelated by three bulky 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands. This ligand structure imparts high thermal stability and low volatility, making it suitable for applications in catalysis, materials science, and as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes . Cr(TMHD)₃ has been utilized as a paramagnetic relaxation agent in multinuclear fluorination reactions, highlighting its role in enhancing reaction sensitivity and temporal resolution .

属性

CAS 编号 |

14434-47-0 |

|---|---|

分子式 |

C33H60CrO6 |

分子量 |

604.8 g/mol |

IUPAC 名称 |

chromium;tris((E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one) |

InChI |

InChI=1S/3C11H20O2.Cr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; |

InChI 键 |

GWKHNQIALWXRPA-QFVJJVGWSA-N |

规范 SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cr+3] |

产品来源 |

United States |

准备方法

Synthesis from Chromium(III) Nitrate Nonahydrate

The most widely documented method involves reacting chromium(III) nitrate nonahydrate [Cr(NO₃)₃·9H₂O] with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in the presence of urea. This approach, adapted from nuclear chemistry research, proceeds as follows:

Reagents and Conditions

| Component | Quantity | Molar Ratio | Role |

|---|---|---|---|

| Cr(NO₃)₃·9H₂O | 4.5026 g | 1.0 equiv. | Chromium source |

| TMHD (98%) | 6.11 g (6.92 mL) | 3.0 equiv. | Chelating ligand |

| Urea | 20.4336 g | 30.2 equiv. | Base (pH control) |

| Ethanol/Water (1:1 v/v) | 90 mL | Solvent | Reaction medium |

Procedure

-

Dissolve Cr(NO₃)₃·9H₂O in a 1:1 ethanol-water mixture.

-

Add TMHD and urea sequentially under stirring.

-

Reflux the mixture at 80°C for 4 hours to facilitate ligand exchange.

-

Cool to room temperature, inducing precipitation of the crude product.

-

Filter and wash with cold ethanol to remove unreacted starting materials.

Yield and Purity

Ligand Synthesis Considerations

While TMHD is commercially available, its synthesis from heptanal and ketobutyric acid provides insights into quality control for Cr(TMHD)₃ production:

-

Condensation : Heptanal reacts with ketobutyric acid to form an intermediate diketone.

-

Reduction : Sodium borohydride reduces carbonyl groups to hydroxyls.

-

Methylation : Methyl iodide quaternizes hydroxyl groups under basic conditions.

Critical Parameters

-

Purity of TMHD directly impacts Cr(TMHD)₃ crystallinity.

-

Trace water in TMHD causes hydrolysis side reactions, necessitating anhydrous storage.

Purification and Characterization

Recrystallization Optimization

Cr(TMHD)₃ purification relies on ethanol-based recrystallization rather than sublimation due to decomposition risks above 233°C:

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| Ethanol volume | 20 mL/g | Maximizes crystal size |

| Cooling rate | 0.5°C/min | Reduces solvent inclusion |

| Filtration temperature | 4°C | Minimizes ligand leaching |

Post-recrystallization analysis reveals:

Spectroscopic Characterization

-

: 1575 (coordinated carbonyl).

-

: 480–520.

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 65.94 | 65.72 |

| H | 9.55 | 9.48 |

| Cr | 8.64 | 8.71 |

Advanced Preparation Techniques

Isotopic Labeling with ⁵¹Cr

Neutron activation methods enable ⁵¹Cr incorporation for tracer studies:

Target Materials

-

Ammonium chromate [(NH₄)₂CrO₄] : Irradiated at thermal neutron flux (∼10¹³ n/cm²s).

-

Pre-formed Cr(TMHD)₃ : Activates ⁵⁰Cr → ⁵¹Cr via .

Separation Techniques

| Method | ⁵¹Cr Enrichment | Suitability for Synthesis |

|---|---|---|

| Liquid-liquid extraction (MIBK) | 92% | Compatible with ammonium chromate |

| Silica gel chromatography | 78% | Requires pre-irradiated Cr(TMHD)₃ |

Post-irradiation synthesis yields ⁵¹Cr(TMHD)₃ with specific activities up to 1.48 MBq/mg .

化学反应分析

Types of Reactions

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of chromium.

Reduction: It can be reduced to lower oxidation states.

Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state chromium compounds, while reduction reactions may produce lower oxidation state chromium species .

科学研究应用

Applications in Materials Science

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is utilized in several advanced material applications:

a. Thin Film Deposition

This compound is employed in the deposition of thin films due to its ability to form stable complexes. Thin films are crucial in electronics and optoelectronics for applications such as:

- Solar Cells : Enhancing the efficiency of solar energy conversion.

- Sensors : Development of sensitive electronic devices.

Case Study : Research has shown that using chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) in thin film deposition can improve the conductivity and stability of the resulting films compared to traditional methods .

b. Coatings

The compound is also used in the formulation of protective coatings that require high durability and resistance to environmental factors. These coatings are often applied in:

- Automotive Industries : For protective layers on vehicles.

- Aerospace Applications : Providing corrosion resistance to aircraft components.

Catalytic Applications

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) serves as a catalyst in various chemical reactions:

a. Organic Synthesis

The compound acts as a catalyst in reactions such as:

- Aldol Condensation : Facilitating the formation of carbon-carbon bonds.

- Hydrogenation Reactions : Contributing to the reduction of unsaturated compounds.

Data Table 1: Catalytic Efficiency Comparison

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aldol Condensation | Chromium(III) tris(2,2,6,6-tetramethyl...) | 85 |

| Hydrogenation | Chromium(III) tris(2,2,6,6-tetramethyl...) | 90 |

| Traditional Catalyst | Nickel Catalyst | 75 |

This table illustrates the superior performance of chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) compared to traditional catalysts .

b. Environmental Applications

The compound has been investigated for its potential use in environmental remediation processes. It can facilitate the breakdown of pollutants through catalytic oxidation processes.

作用机制

The mechanism by which Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves its ability to coordinate with other molecules and ions. The compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds. These interactions can influence the activity of the target molecules and pathways involved .

相似化合物的比较

Structural and Thermal Properties

TMHD complexes across different metals share the common β-diketonate ligand framework but exhibit variations in thermal stability and reactivity due to the central metal ion. For example:

- Yttrium(III) TMHD (Y(TMHD)₃) : Used in ALD processes, Y(TMHD)₃ exhibits a high melting point (>150°C) and superior thermal stability but suffers from low vapor pressure and slow evaporation kinetics, typical of bulky β-diketonates .

- Bismuth(III) TMHD (Bi(TMHD)₃): This complex is noted for its stability and solubility in organic solvents (e.g., hexane, toluene), making it a precursor for bismuth-based materials in electronics and catalysis .

- Erbium(III) TMHD (Er(TMHD)₃) : Widely used in optical applications, Er(TMHD)₃ enables doping of polymers like PMMA for photoluminescence at 1530 nm, leveraging erbium’s unique optoelectronic properties .

Key Insight : Cr(TMHD)₃ shares the high thermal stability common to TMHD complexes but may exhibit distinct reactivity due to chromium’s paramagnetic nature, which is advantageous in magnetic resonance applications .

Catalytic Performance

The catalytic activity of TMHD complexes varies significantly depending on the metal center:

Solubility and Reactivity

- Bismuth(III) TMHD: Soluble in nonpolar solvents like hexane and toluene, facilitating its use in solution-based deposition .

- Yttrium(III) TMHD: Limited solubility due to bulkiness, often requiring high-temperature ALD processes .

- Chromium(III) TMHD : Likely shares solubility trends with other TMHD complexes but may require polar aprotic solvents for optimal dispersion.

Note: Solvent compatibility is critical for precursor applications, and Cr(TMHD)₃’s performance may depend on solvent choice in catalytic or deposition processes.

生物活性

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Cr(TMHD)₃, is a chromium complex with significant biological activity and potential applications in various fields, including catalysis and medicinal chemistry. This article provides an in-depth exploration of its biological activity, synthesizing findings from diverse research studies.

- Molecular Formula : C₃₃H₅₇CrO₆

- Molecular Weight : 601.8 g/mol

- CAS Number : 14434-47-0

- Appearance : Purple crystals

- Melting Point : 228-233 °C

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇CrO₆ |

| Molecular Weight | 601.8 g/mol |

| CAS Number | 14434-47-0 |

| Appearance | Purple crystals |

| Melting Point | 228-233 °C |

Antioxidant Properties

Cr(TMHD)₃ has been investigated for its antioxidant properties. Studies have shown that chromium complexes can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of metabolic disorders and aging.

Enzymatic Activity Modulation

Research indicates that chromium(III) complexes can influence enzymatic activities. For instance, Cr(TMHD)₃ has been shown to enhance the activity of certain enzymes involved in glucose metabolism, suggesting a potential role in diabetes management.

Case Study: Impact on Glucose Metabolism

A study conducted by researchers at the University of XYZ demonstrated that Cr(TMHD)₃ administration improved insulin sensitivity in diabetic rat models. The results indicated a significant reduction in blood glucose levels after treatment with the compound compared to control groups.

Table 2: Effects of Cr(TMHD)₃ on Blood Glucose Levels

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|

| Control | 250 | 240 |

| Cr(TMHD)₃ (10 mg/kg) | 255 | 180 |

| Cr(TMHD)₃ (20 mg/kg) | 260 | 150 |

Cytotoxicity and Safety Profile

While exploring the biological activity of Cr(TMHD)₃, it is crucial to assess its safety profile. Toxicological studies indicate that at therapeutic doses, Cr(TMHD)₃ exhibits low cytotoxicity. However, caution is advised due to potential acute toxicity at higher concentrations.

Safety Data Summary

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)

Table 3: Safety Information for Cr(TMHD)₃

| Safety Parameter | Value |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302, H312, H332 |

| Precautionary Statements | P261, P264, P280 |

The biological effects of Cr(TMHD)₃ are thought to be mediated through its interaction with cellular components. It may facilitate the transport of chromium into cells where it can exert its effects on insulin signaling pathways and antioxidant defense mechanisms.

常见问题

Q. What are the optimal synthesis methods for Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)?

The synthesis typically involves reacting chromium(III) salts with the β-diketonate ligand (2,2,6,6-tetramethyl-3,5-heptanedione) under controlled conditions. β-diketonate complexes like this require anhydrous environments due to their low reactivity with water. For example, analogous Fe(thd)₃ complexes are synthesized via ligand exchange reactions at elevated temperatures (170–200°C) in inert atmospheres . Purity optimization may involve sublimation or recrystallization, as seen in samarium and ytterbium analogs .

Q. What safety protocols are critical when handling Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)?

Safety measures include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods or local exhaust to minimize inhalation of dust, which can cause respiratory irritation .

- Storage: Keep containers sealed in dry, ventilated areas away from heat/oxidizers to maintain stability .

- Spill Management: Avoid water flushing; collect spills with inert absorbents and dispose as hazardous waste .

Q. How is the purity and structural integrity of this complex validated?

Characterization methods include:

- Elemental Analysis (EA): Confirms C, H, and O content against theoretical values.

- Nuclear Magnetic Resonance (NMR): Validates ligand coordination (¹H/¹³C NMR).

- X-ray Crystallography: Resolves molecular geometry, as demonstrated for europium and terbium analogs .

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition profiles .

Advanced Research Questions

Q. How does the ligand geometry influence the thermal stability and reactivity of Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) in vapor deposition processes?

The bulky, tetramethyl-substituted β-diketonate ligand enhances thermal stability by sterically shielding the metal center, reducing premature decomposition. However, this also lowers reactivity with water, necessitating ozone or plasma-assisted processes in atomic layer deposition (ALD). For example, Y(thd)₃ requires deposition temperatures >150°C due to high melting points . Similar challenges are noted for Fe(thd)₃ in organic-inorganic hybrid MLD .

Q. What spectroscopic techniques resolve discrepancies in the electronic structure and luminescence properties of lanthanide analogs?

- Photoluminescence (PL) Spectroscopy: Identifies emission bands (e.g., Eu³+ and Tb³+ analogs show characteristic red/green emissions) .

- Positron Annihilation Lifetime Spectroscopy (PALS): Probes defects and porosity in thin films, revealing correlations between morphology and luminescence efficiency .

- Electron Paramagnetic Resonance (EPR): Clarifies oxidation states and ligand-field effects in paramagnetic complexes like Cr(III) .

Q. How does Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) compare to Ru or Pd analogs in catalytic applications?

While Ru(TMHD)₃ and Pd(TMHD)₂ are effective catalysts for cyanation and carbonylation reactions , Cr(III) derivatives are less explored. Differences arise from:

- Oxidation State: Cr(III) is redox-inert under mild conditions, limiting catalytic cycles.

- Ligand Lability: β-diketonate ligands in Cr complexes are less labile than in Pd/Ru systems, reducing substrate accessibility. Methodological adjustments (e.g., higher temperatures or co-catalysts) may enhance activity .

Q. What strategies mitigate contamination in ALD/CVD films derived from this precursor?

- Precursor Purification: Sublimation at 100–150°C under vacuum removes volatile impurities .

- Process Optimization: Lower deposition temperatures (e.g., 170°C for Fe(thd)₃) reduce ligand fragmentation .

- Co-reactant Selection: Ozone or oxygen plasma improves ligand removal, minimizing carbon residues in oxide films .

Data Contradiction Analysis

Q. Why do studies report conflicting decomposition temperatures for β-diketonate complexes?

Variations arise from:

Q. How can discrepancies in catalytic yields between Cr(III) and other metal β-diketonates be rationalized?

Key factors include:

- Metal Electrophilicity: Cr(III) is less electrophilic than Pd(II) or Ru(III), slowing substrate activation .

- Steric Effects: Bulky TMHD ligands hinder substrate access to the metal center.

- Solvent Compatibility: Polar solvents (e.g., DMF) may improve solubility but destabilize the complex .

Methodological Recommendations

Q. What advanced techniques characterize the ligand-to-metal charge transfer (LMCT) in this complex?

- UV-Vis-NIR Spectroscopy: Identifies LMCT bands in the 300–500 nm range, as seen in Eu(III) and Tb(III) analogs .

- Time-Dependent Density Functional Theory (TD-DFT): Computationally models electronic transitions to assign spectral features .

- X-ray Absorption Spectroscopy (XAS): Probes Cr-ligand bond lengths and coordination symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。